Enhanced Binding Affinity for JMJD2C Due to 3-Fluoro-2-Methylphenyl Scaffold
Derivatives incorporating the 3-fluoro-2-methylphenyl motif demonstrate sub-micromolar inhibition of JMJD2C (Lysine-specific demethylase 4C) [1]. Specifically, compound BDBM293700, which contains the (3-fluoro-2-methylphenyl) substituent, exhibits an IC50 of 550 nM against JMJD2C as measured in a 384-well plate format at 2°C [1]. This inhibition potency is directly attributable to the specific 3-fluoro-2-methyl substitution pattern on the phenyl ring, which is not achievable with unsubstituted or differently substituted phenylboronic acid building blocks.
| Evidence Dimension | JMJD2C (Lysine-specific demethylase 4C) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 550 nM for BDBM293700 (derivative containing 3-fluoro-2-methylphenyl motif) |
| Comparator Or Baseline | Unsubstituted phenyl analog: No direct comparative data available for the parent boronic acid. Data shown for derivative only. |
| Quantified Difference | Not quantifiable for parent compound; derivative shows potent inhibition |
| Conditions | 384-well plate format, JMJD2C enzyme assay, 2°C [1] |
Why This Matters
This demonstrates that the 3-fluoro-2-methylphenyl scaffold can confer nanomolar potency against specific epigenetic targets, making it a valuable building block for medicinal chemistry programs where unsubstituted phenyl rings would lack this activity profile.
- [1] BindingDB. (2019). BDBM293700: 3-({[(4R)-7-(3-fluoro-2-methylphenyl)-3,4-dihydro-2H-1-... IC50 = 550 nM against JMJD2C. US Patent 10106534. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=293700 View Source
